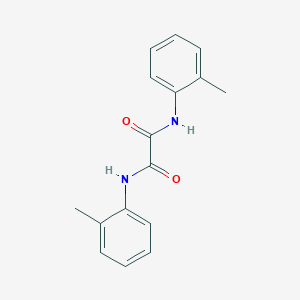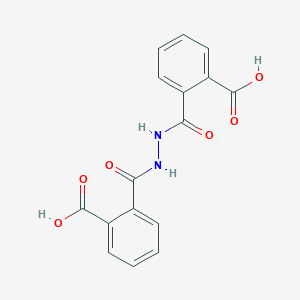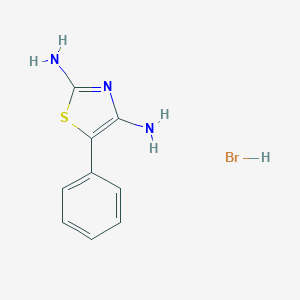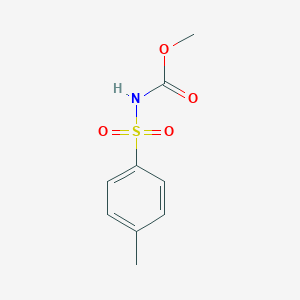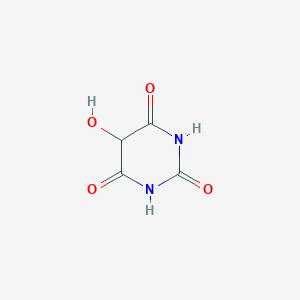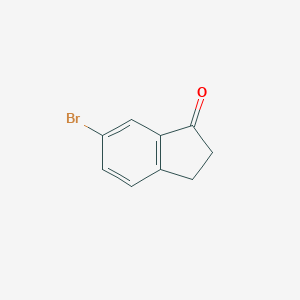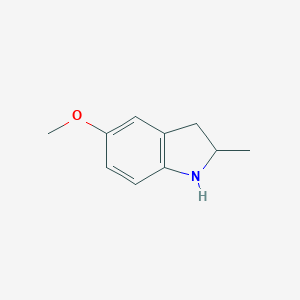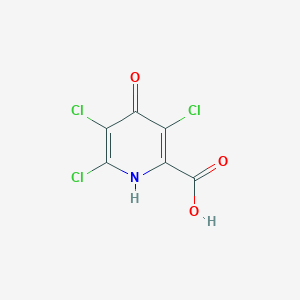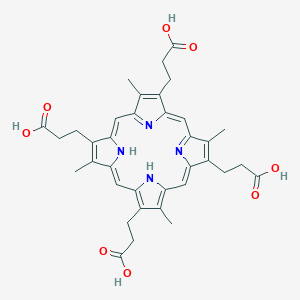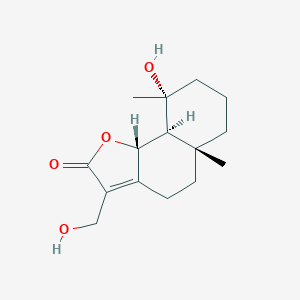
Naphyrone isomère 1-naphtyle (chlorhydrate)
Vue d'ensemble
Description
Naphyrone, also known as naphthylpyrovalerone or O-2482, is a synthetic stimulant belonging to the cathinone class, which has been advertised as a "legal high" but was classified as a controlled substance in the UK in 2010 . It is structurally similar to pyrovalerone, a known monoamine uptake inhibitor, and has been associated with stimulant-like psychotropic effects and sympathomimetic toxicity . The substance has two isomers, α-naphyrone and β-naphyrone, with the former being a novel discovery in the scientific literature .
Synthesis Analysis
The synthesis of naphyrone has not been explicitly detailed in the provided papers. However, it is implied that naphyrone is chemically related to other cathinone derivatives and its synthesis would likely involve similar methods used for related compounds. The differentiation between the α- and β-isomers of naphyrone has been achieved through analytical techniques such as gas chromatography ion trap mass spectrometry and nuclear magnetic resonance spectroscopy .
Molecular Structure Analysis
Naphyrone's molecular structure is similar to that of other cathinones, with the core structure being a phenethylamine backbone with an additional ketone group. The distinction between the α- and β-isomers is based on the position of the naphthyl group on the pentanone ring, which has been characterized using advanced spectroscopic methods .
Chemical Reactions Analysis
The papers provided do not offer detailed information on the chemical reactions specific to naphyrone. However, it is known that cathinones undergo metabolic reactions in the body, such as oxidation, hydroxylation, and degradation to primary amines, which have been observed in the metabolism of β-naphyrone in rat urine .
Physical and Chemical Properties Analysis
Naphyrone exhibits properties consistent with stimulant drugs, rapidly crossing the blood-brain barrier and showing a long-lasting elevation in the brain/serum ratio . Its pharmacokinetics indicate peak concentrations in serum and tissues at around 30 minutes post-administration, with a slow elimination rate, which correlates with its prolonged stimulatory effects . No specific data on the physical properties such as melting point, solubility, or stability were provided in the papers.
Relevant Case Studies
A case study of a 31-year-old man who ingested 100 mg of naphyrone reported acute sympathomimetic toxicity, including restlessness, insomnia, anxiety, and hallucinations lasting for two days. The presence of naphyrone was confirmed in the patient's plasma through analytical methods . In animal studies, naphyrone administration to male Wistar rats showed acute toxicity, hyperthermic potential, and stimulatory and psychotomimetic properties, without specific signs of acute toxicity .
Applications De Recherche Scientifique
Chimie légale & Toxicologie
Le Naphyrone a retenu l’attention en science forensique en raison de sa présence dans des produits commercialisés comme des pilules de fête ou des sels de bain. Les chercheurs analysent sa distribution, son métabolisme et ses méthodes de détection. Son identification dans des échantillons biologiques peut aider dans les enquêtes liées à la drogue et les évaluations toxicologiques post-mortem .
Recherche sur les stimulants
En tant que composé psychoactif, le Naphyrone présente des propriétés stimulantes. Les scientifiques explorent ses effets sur le système nerveux central, notamment l’activité locomotrice, la libération de dopamine et l’inhibition de la recapture. L’étude de son mécanisme d’action peut contribuer à notre compréhension des médicaments stimulants .
Caractérisation des drogues de synthèse
Le Naphyrone appartient à la catégorie des drogues de synthèse, qui sont des substances psychoactives nouvelles. Les chercheurs étudient sa structure chimique, sa pharmacocinétique et ses interactions avec les récepteurs. En caractérisant ses effets, ils améliorent notre connaissance des médicaments émergents et de leurs risques potentiels .
Applications de la spectrométrie de masse
Le Naphyrone est compatible avec l’analyse par spectrométrie de masse. Les scientifiques utilisent cette technique pour la détermination quantitative, le profilage des métabolites et le dépistage forensique. Ses caractéristiques spectrales distinctives aident à une identification et une différenciation précises par rapport à d’autres composés .
Profil pharmacologique
Bien que limitées, des études explorent l’affinité de liaison du Naphyrone à divers récepteurs (par exemple, la dopamine, la sérotonine et la noradrénaline). L’étude de sa sélectivité des récepteurs et de ses effets fonctionnels éclaire le développement de médicaments et les applications thérapeutiques potentielles .
Études de relation structure-activité
Les chercheurs comparent la structure du Naphyrone à celle de composés apparentés (par exemple, la pyrovalérone) pour comprendre comment des substitutions spécifiques affectent son activité biologique. En élucidant les relations structure-activité, ils contribuent à la conception et à l’optimisation des médicaments .
Mécanisme D'action
Target of Action
Naphyrone 1-naphthyl isomer (hydrochloride), also known as α-Naphyrone , is a structural isomer of naphyrone . It primarily targets the serotonin transporter (SERT) , dopamine transporter (DAT) , and norepinephrine transporter (NET) . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling .
Mode of Action
As a triple reuptake inhibitor , Naphyrone 1-naphthyl isomer (hydrochloride) inhibits the reuptake of the neurotransmitters serotonin, dopamine, and norepinephrine by interacting with SERT, DAT, and NET respectively . This results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to prolonged neurotransmitter action and enhanced neuronal signaling .
Biochemical Pathways
The biochemical pathways affected by Naphyrone 1-naphthyl isomer (hydrochloride) are primarily those involving the neurotransmitters serotonin, dopamine, and norepinephrine . By inhibiting the reuptake of these neurotransmitters, the compound can affect various downstream signaling pathways, potentially leading to altered mood, cognition, and behavior .
Pharmacokinetics
Its solubility in various solvents such as dmf, dmso, ethanol, and pbs (ph 72) has been reported . These properties could influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of Naphyrone 1-naphthyl isomer (hydrochloride)'s action is primarily the production of stimulant effects . By increasing the synaptic concentration of serotonin, dopamine, and norepinephrine, it can enhance neuronal signaling and lead to increased arousal, alertness, and energy .
Action Environment
The action, efficacy, and stability of Naphyrone 1-naphthyl isomer (hydrochloride) can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C . Furthermore, its action and efficacy could potentially be influenced by factors such as the user’s physiological state, the presence of other substances, and the specific environmental context in which it is used .
Analyse Biochimique
Biochemical Properties
It is known to act as a triple reuptake inhibitor , affecting the reuptake of the neurotransmitters serotonin, dopamine, and norepinephrine by interacting with the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) .
Cellular Effects
It is known to increase locomotor activity and social interaction in mice
Molecular Mechanism
Naphyrone 1-naphthyl isomer (hydrochloride) exerts its effects at the molecular level primarily through its interactions with neurotransmitter transporters. It acts as a triple reuptake inhibitor, affecting the reuptake of serotonin, dopamine, and norepinephrine . This results in increased concentrations of these neurotransmitters in the synaptic cleft, leading to prolonged neurotransmitter action.
Temporal Effects in Laboratory Settings
The temporal effects of Naphyrone 1-naphthyl isomer (hydrochloride) in laboratory settings have been observed in mice, where it induced time-dependent increases in locomotor activity and social interaction . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.
Dosage Effects in Animal Models
In animal models, specifically mice, the effects of Naphyrone 1-naphthyl isomer (hydrochloride) have been observed to be dose-dependent
Metabolic Pathways
Given its role as a triple reuptake inhibitor, it is likely to be involved in the metabolic pathways of the neurotransmitters serotonin, dopamine, and norepinephrine .
Propriétés
IUPAC Name |
1-naphthalen-1-yl-2-pyrrolidin-1-ylpentan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO.ClH/c1-2-8-18(20-13-5-6-14-20)19(21)17-12-7-10-15-9-3-4-11-16(15)17;/h3-4,7,9-12,18H,2,5-6,8,13-14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZHLWWXPQQYJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC=CC2=CC=CC=C21)N3CCCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401043057 | |
| Record name | 1-Naphyrone Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401043057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1349245-31-3 | |
| Record name | 1-Naphthyl pyrovalerone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1349245313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphyrone Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401043057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-NAPHTHYL PYROVALERONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3VE8D3SL2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2-Dihydropyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B133010.png)
